2,4,6-Trimethylphenol-D11

CAS No.: 362049-45-4

Cat. No.: VC3100321

Molecular Formula: C9H12O

Molecular Weight: 147.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 362049-45-4 |

|---|---|

| Molecular Formula | C9H12O |

| Molecular Weight | 147.26 g/mol |

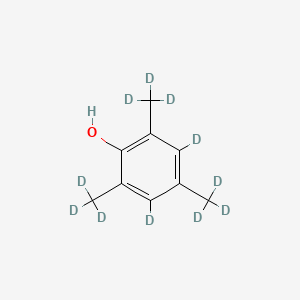

| IUPAC Name | 3,5-dideuterio-2,4,6-tris(trideuteriomethyl)phenol |

| Standard InChI | InChI=1S/C9H12O/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D |

| Standard InChI Key | BPRYUXCVCCNUFE-JXCHDVSKSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] |

| SMILES | CC1=CC(=C(C(=C1)C)O)C |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)O)C |

Introduction

Chemical Properties and Structure

2,4,6-Trimethylphenol-D11 possesses a distinctive molecular structure characterized by its high degree of deuteration. The physicochemical properties of this compound reflect both its phenolic nature and the isotopic modifications that distinguish it from its non-deuterated counterpart.

Physical and Chemical Properties

Table 1 summarizes the key physicochemical properties of 2,4,6-Trimethylphenol-D11:

| Property | Value |

|---|---|

| CAS Number | 362049-45-4 |

| Molecular Formula | C₉HD₁₁O |

| Molecular Weight | 147.259 g/mol |

| IUPAC Name | 3,5-dideuterio-2,4,6-tris(trideuteriomethyl)phenol |

| Density | 1.0±0.1 g/cm³ |

| Boiling Point | 215.8±9.0 °C at 760 mmHg |

| Flash Point | 96.7±8.4 °C |

| Exact Mass | 147.157852 |

| LogP | 2.86 (estimated) |

| PSA | 20.23 Ų |

For comparison, the non-deuterated 2,4,6-Trimethylphenol (CAS: 527-60-6) has a molecular weight of 136.191 g/mol, representing a mass difference of approximately 11 atomic mass units due to the deuterium substitution .

Molecular Structure

The structure of 2,4,6-Trimethylphenol-D11 features specific deuterium substitution patterns:

-

All hydrogen atoms in the three methyl groups are replaced with deuterium (CD₃ instead of CH₃)

-

The two aromatic hydrogen atoms at positions 3 and 5 on the phenol ring are substituted with deuterium

-

The hydroxyl hydrogen remains as ¹H (non-deuterated)

This structure can be represented by the following notations:

-

SMILES: [2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H]

-

InChI: InChI=1S/C9H12O/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D

The selective deuteration provides distinct spectroscopic signatures that are valuable in analytical applications while maintaining the essential chemical character of the phenolic structure.

Applications in Research

2,4,6-Trimethylphenol-D11 has found diverse applications across multiple scientific disciplines, leveraging its unique isotopic composition for various analytical and research purposes.

Analytical Chemistry Applications

As a stable isotope-labeled compound, 2,4,6-Trimethylphenol-D11 serves as an ideal internal standard in mass spectrometric analyses. The mass shift of approximately 11 atomic mass units compared to the non-deuterated compound creates a clear separation in mass spectra, allowing for precise quantification even in complex matrices. This property makes it particularly valuable in environmental monitoring, pharmaceutical analysis, and metabolic studies .

The compound is extensively used in quantitative analytical methods including:

-

GC-MS (Gas Chromatography-Mass Spectrometry)

-

LC-MS (Liquid Chromatography-Mass Spectrometry)

-

Isotope Dilution Mass Spectrometry (IDMS)

Environmental Research and Monitoring

2,4,6-Trimethylphenol-D11 has been employed in environmental research to study the fate and distribution of phenolic compounds in aquatic ecosystems. The non-deuterated 2,4,6-Trimethylphenol is known to react primarily with organic matter and is rapidly oxidized by singlet oxygen in aqueous solutions, making the deuterated analog invaluable for tracking these processes in environmental systems .

Research has utilized this compound to investigate:

-

Oxidative degradation pathways in surface waters

-

Distribution of phenolic compounds in river systems

-

Ecological risk assessment of phenolic pollutants

-

Photochemical transformation processes in aquatic environments

Table 2 presents data on the ecological risk assessment of various phenolic compounds, including 2,4,6-trimethylphenol, in river systems:

| River System | Concentration Range (μg/L) | PNEC (μg/L) |

|---|---|---|

| BDR (Wet-season) | Not detected | 5 |

| BDR (Dry-season) | 0.11 ± 0.16 (<0.38) | 5 |

| DDR (Wet-season) | 0.66 ± 1.65 (<4.94) | 5 |

| DDR (Dry-season) | Not detected | 5 |

| YDXR (Wet-season) | 0.02 ± 0.07 (<0.22) | 5 |

| YDXR (Dry-season) | Not detected | 5 |

Note: Values for 2,3,6-Trimethylphenol are shown as a closely related compound. BDR: Beitang drainage river; DDR: Dagu drainage river; YDXR: Yongdingxin River; PNEC: predicted no-effect concentration .

Photochemical Studies

The deuterated compound has proven valuable in photochemical studies, particularly those investigating oxidation mechanisms. Research has demonstrated that 2,4,6-Trimethylphenol undergoes rapid oxidation by singlet oxygen in aqueous solutions, with reaction kinetics that can be described as the sum of two second-order processes involving both the phenol and phenoxide anion forms .

The corresponding second-order rate constants at 27°C are:

-

(6.2±1.0) × 10⁷ M⁻¹ s⁻¹ for the undissociated form

These studies revealed an unusual feature: unlike other phenols, the oxidation of 2,4,6-Trimethylphenol phenoxide by singlet oxygen appears reversible in aqueous systems with high pH, resulting in the reappearance of the compound after irradiation. This behavior has been attributed to the formation of an endoperoxide intermediate that can undergo thermolysis back to the original phenol .

Chemical Reactivity and Behavior

The chemical behavior of 2,4,6-Trimethylphenol-D11 largely mirrors that of its non-deuterated counterpart, with subtle differences in reaction rates due to the kinetic isotope effect.

Oxidative Reactions

2,4,6-Trimethylphenol serves as a probe compound that reacts primarily with organic matter (³DOM*) in environmental systems. The deuterated version maintains this reactivity profile while enabling more precise tracking of reaction products and pathways .

Key oxidative reactions include:

-

Rapid oxidation by singlet oxygen in aqueous solution

-

Reactions with triplet-excited dissolved organic matter in natural waters

-

Peroxidatic reactions catalyzed by enzymes such as chloroperoxidase

-

Photo-oxidation processes in the presence of various sensitizers

Mechanistic Studies

The deuterium labeling in 2,4,6-Trimethylphenol-D11 provides valuable insights into reaction mechanisms. When used in conjunction with analytical techniques such as mass spectrometry and NMR, researchers can track the fate of specific atoms during chemical transformations, elucidating reaction pathways and intermediates with greater precision than possible with non-labeled compounds .

Research has shown that in the presence of Fe(III) aquacomplexes, 2,4,6-trimethylphenol undergoes unexpected oxidation pathways, forming distinct degradation products. The deuterated analog can help elucidate these mechanistic details by allowing researchers to distinguish between different potential reaction pathways .

Analytical Methods and Characterization

The unique properties of 2,4,6-Trimethylphenol-D11 make it amenable to various analytical techniques, which are essential for both its characterization and its applications as an analytical standard.

Mass Spectrometry

Mass spectrometry is particularly valuable for analyzing deuterated compounds, as the isotopic substitution creates characteristic mass shifts. For 2,4,6-Trimethylphenol-D11, the molecular ion appears at m/z 147.158, compared to m/z 136.088 for the non-deuterated compound. This distinct mass difference facilitates clear identification and quantification in complex matrices .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information for deuterated compounds. The presence of deuterium atoms results in significantly altered spectra compared to the non-deuterated analog:

-

²H (deuterium) has different NMR properties than ¹H (protium)

-

Deuterated positions show greatly reduced or absent signals in ¹H-NMR

-

²H-NMR can be used to specifically observe the deuterium atoms

Chromatographic Methods

Various chromatographic techniques are employed for the analysis of 2,4,6-Trimethylphenol-D11:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume